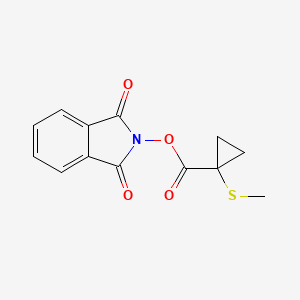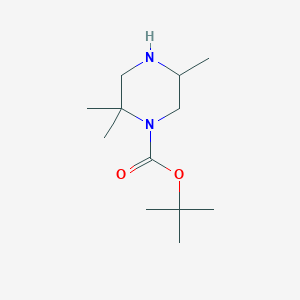![molecular formula C19H36N4O2 B13573329 Tert-butyl4-(piperazin-1-yl)-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B13573329.png)
Tert-butyl4-(piperazin-1-yl)-[1,4'-bipiperidine]-1'-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 4-(piperazin-1-yl)-[1,4’-bipiperidine]-1’-carboxylate: is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a tert-butyl group, a piperazine ring, and a bipiperidine structure. It is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(piperazin-1-yl)-[1,4’-bipiperidine]-1’-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl 2-(piperazin-1-yl)acetate with a suitable bipiperidine derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile, with the addition of a base like cesium carbonate to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.
化学反応の分析
Types of Reactions: tert-Butyl 4-(piperazin-1-yl)-[1,4’-bipiperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives.
科学的研究の応用
Chemistry: In chemistry, tert-butyl 4-(piperazin-1-yl)-[1,4’-bipiperidine]-1’-carboxylate is used as a building block for the synthesis of more complex molecules. It is valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used in the design of new drugs and therapeutic agents.
Medicine: In medicine, derivatives of this compound are explored for their pharmacological properties. They may exhibit activity against various diseases, including cancer and neurological disorders.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also employed in the development of new polymers and coatings.
作用機序
The mechanism of action of tert-butyl 4-(piperazin-1-yl)-[1,4’-bipiperidine]-1’-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .
類似化合物との比較
- tert-Butyl (piperazin-1-yl)acetate
- tert-Butyl 4-(piperazin-1-yl)benzoate
Comparison: tert-Butyl 4-(piperazin-1-yl)-[1,4’-bipiperidine]-1’-carboxylate is unique due to its bipiperidine structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific research and industrial applications .
特性
分子式 |
C19H36N4O2 |
|---|---|
分子量 |
352.5 g/mol |
IUPAC名 |
tert-butyl 4-(4-piperazin-1-ylpiperidin-1-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H36N4O2/c1-19(2,3)25-18(24)23-12-6-16(7-13-23)21-10-4-17(5-11-21)22-14-8-20-9-15-22/h16-17,20H,4-15H2,1-3H3 |
InChIキー |
SWZRLOCZPJXVNG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2CCC(CC2)N3CCNCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


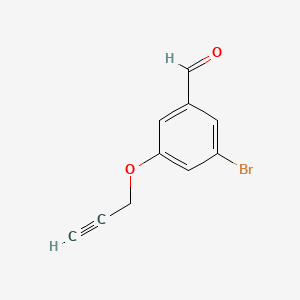
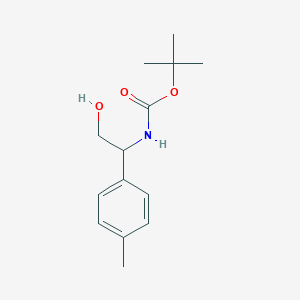

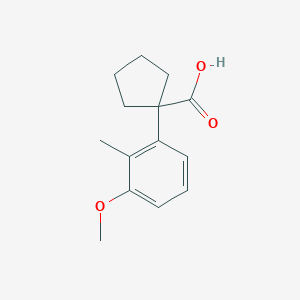
![rac-(1R,2S,3R,4S)-3-amino-N,N-dimethylbicyclo[2.2.1]heptane-2-carboxamidehydrochloride](/img/structure/B13573271.png)
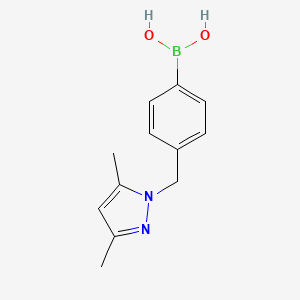
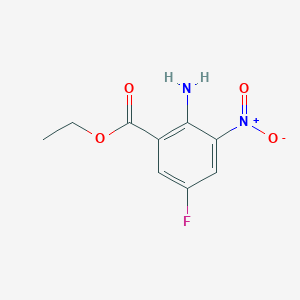
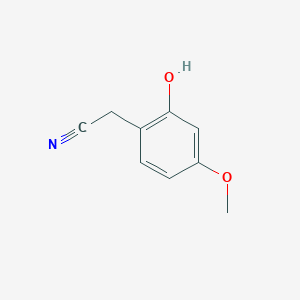
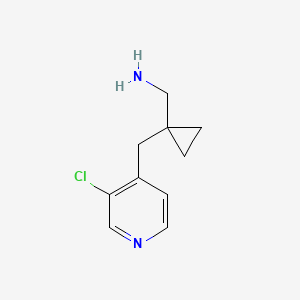
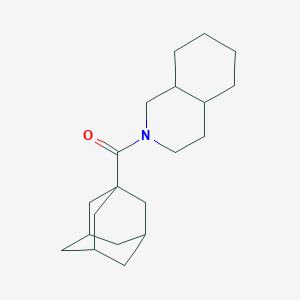
![Dimethyl[(1,3-oxazol-4-yl)methyl]aminehydrochloride](/img/structure/B13573312.png)
![Tert-butyl1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13573319.png)
